molecular formula C10H13NO B3023620 N-(1-Phenylethyl)acetamide CAS No. 36065-27-7

N-(1-Phenylethyl)acetamide

Cat. No. B3023620
CAS RN: 36065-27-7
M. Wt: 163.22 g/mol
InChI Key: PAVMRYVMZLANOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various acetamide derivatives, including those related to N-(1-Phenylethyl)acetamide, has been explored in several studies. For instance, the synthesis of N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]-acetamide was achieved through the reaction of NH-compounds with ClCH2SiCl3/Et3N or ClCH2SiCl3/(Me3Si)2NH followed by methanolysis or hydrolysis in the presence of Lewis bases . Similarly, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane . Additionally, N-(1-cyano-2-substituted phenylethyl) acetamides were prepared by reducing corresponding titled compounds with NaTeH .

Molecular Structure Analysis

The molecular structure and dynamics of these acetamide derivatives have been extensively studied using various spectroscopic and computational methods. X-ray diffraction, NMR spectroscopy, and DFT calculations have been employed to investigate the structures of silylated derivatives of N-(2-hydroxyphenyl)acetamide , 2-phenyl-N-(pyrazin-2-yl)acetamide , and N-(2,6-dichloro-4-thrifloromethylphenyl) acetamide . These studies have provided detailed insights into the geometrical parameters, vibrational frequencies, and molecular conformations.

Chemical Reactions Analysis

The reactivity of acetamide derivatives has been explored in various chemical contexts. For example, the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane led to the formation of silylated derivatives . The reactivity of these compounds was further demonstrated by transsilylation reactions. In another study, the acidity constants of newly synthesized acetamide derivatives were determined via UV spectroscopic studies, revealing insights into their protonation behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives have been characterized through multiple techniques. The determination of pKa values of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives provided information on their acid-base properties . The dynamic stereochemistry of diastereoisomeric N,N-bis(1-phenylethyl)acetamides was studied using NMR spectroscopy, revealing information about their conformational preferences and exchange processes . Additionally, the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl) acetamide was determined, providing data on its solid-state conformation .

Scientific Research Applications

Anticancer, Anti-Inflammatory, and Analgesic Activities

N-(1-Phenylethyl)acetamide derivatives have shown potential in cancer treatment, anti-inflammatory, and analgesic applications. A study by Rani et al. (2014) developed novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, assessing their effectiveness against breast cancer and neuroblastoma. Certain compounds exhibited significant anticancer, anti-inflammatory, and analgesic activities, suggesting their potential as therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).

Structure Analysis

Negrebetskii et al. (2002) examined the structure of N-(α-phenylethyl)acetamide adducts with HCl in various phases, providing insights into its electronic structure and molecular interactions. This research contributes to understanding the molecular behavior of this compound in different environments (Negrebetskii, Pogozhikh, & Kuznetsov, 2002).

Synthesis and Structure of Derivatives

Nikonov et al. (2016) reported the synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide, exploring its molecular structure using various analytical techniques. This study adds to the knowledge of how this compound derivatives can be synthesized and structurally analyzed (Nikonov, Sterkhova, Lazarev, Albanov, & Lazareva, 2016).

Infrared Spectroscopy of Hydrated Clusters

Sakota, Harada, & Sekiya (2013) conducted infrared spectroscopy studies on hydrated N-(2-phenylethyl)acetamide clusters, providing insights into the interactions and electronic redistributions within these molecular structures. This research is significant for understanding the molecular behavior of this compound in hydrated environments (Sakota, Harada, & Sekiya, 2013).

Anti-Arthritic and Anti-Inflammatory Properties

Jawed, Shah, Jamall, & Simjee (2010) studied the anti-arthritic and anti-inflammatory activity of N-(2-hydroxy phenyl) acetamide in rats. The findings revealed its potential as an anti-arthritic agent, highlighting the therapeutic applications of this compound derivatives (Jawed, Shah, Jamall, & Simjee, 2010).

Leuckart Synthesis and Pharmacological Assessment

A study by Rani et al. (2016) synthesized novel acetamide derivatives and assessed their cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. This research contributes to the understanding of this compound's potential in various pharmacological applications (Rani, Pal, Hegde, & Hashim, 2016).

Safety and Hazards

The safety data sheet for a related compound, Acetamide, suggests that it is harmful if swallowed and recommends avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Similar precautions should be taken when handling "N-(1-Phenylethyl)acetamide" .

Future Directions

Future research could focus on the design of new derivatives of “N-(1-Phenylethyl)acetamide” that could serve as potential therapeutic candidates . For instance, one study discussed the synthesis and pharmacological activities of phenoxy acetamide and its derivatives as possible therapeutic candidates .

properties

IUPAC Name

N-(1-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVMRYVMZLANOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6284-14-6
Record name Acetamide, N-(1-phenylethyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7176
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-Phenylethyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1-Phenylethyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(1-Phenylethyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(1-Phenylethyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(1-Phenylethyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(1-Phenylethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.